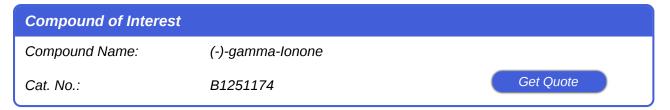


A Comparative Purity Analysis of Synthesized (-)-y-Ionone and a Certified Standard

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized (-)-y-lonone with a certified analytical standard. It outlines the methodologies for assessing purity, presents comparative data in a structured format, and includes a detailed experimental protocol for enantioselective analysis. This information is intended to assist researchers in verifying the quality and enantiomeric excess of their synthesized compounds, a critical step in fragrance, flavor, and pharmaceutical research.

Introduction

y-lonone is a fragrance and flavor compound prized for its characteristic violet and woody scent. It possesses a chiral center, leading to the existence of two enantiomers: (+)-y-lonone and (-)-y-lonone.[1] These enantiomers can exhibit distinct olfactory properties, making the control of stereochemistry during synthesis and the accurate determination of enantiomeric purity paramount for quality control and the development of products with specific sensory profiles.[2] Enantioselective gas chromatography (GC) is a powerful and widely used technique for this purpose.[3]

This guide details the assessment of a laboratory-synthesized batch of (-)- γ -lonone against a commercially available certified γ -lonone analytical standard.

Comparative Data



The following tables summarize the key analytical parameters for the synthesized (-)-γ-lonone and the certified standard. The data for the synthesized batch is illustrative of a successful asymmetric synthesis, while the certified standard represents a high-purity reference material.

Table 1: Physical and Chemical Properties

| Property | Synthesized (-)-y-lonone | Certified y-lonone Standard |
|---------------------------|--------------------------|---------------------------------|
| CAS Number | 79-76-5 | 79-76-5 |
| Molecular Formula | C13H20O | C13H20O |
| Molecular Weight | 192.30 g/mol | 192.30 g/mol |
| Appearance | Pale yellow liquid | Colorless to pale yellow liquid |
| Specific Gravity (@ 25°C) | 0.929 - 0.931 | 0.929 - 0.931[4] |
| Refractive Index (@ 20°C) | 1.497 - 1.501 | 1.497 - 1.501[4] |

Table 2: Purity and Impurity Profile by Chiral GC-MS

| Parameter | Synthesized (-)-y-lonone | Certified y-lonone Standard |
|--|--------------------------|--------------------------------|
| Chemical Purity (Total Ionones) | ≥ 98.5% | ≥ 99.5% |
| Enantiomeric Excess (e.e.) of (-)-γ-lonone | 97.0% | Not Applicable (Racemic) |
| Content of (+)-y-lonone | 1.5% | ~50% |
| Content of (-)-y-Ionone | 98.5% | ~50% |
| Key Impurities (e.g., Pseudoionone) | ≤ 0.5% | ≤ 0.2%[4] |

Experimental Protocol: Chiral GC-MS Analysis



This protocol details the enantioselective gas chromatography-mass spectrometry (GC-MS) method used to determine the chemical purity and enantiomeric excess of (-)-γ-lonone. The method is adapted from established procedures for ionone enantiomer separation.[5][6]

- 1. Instrumentation and Materials
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Chiral GC Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent cyclodextrin-based chiral stationary phase).[7]
- Carrier Gas: Helium, 99.999% purity.
- Solvent: Dichloromethane (HPLC grade).
- Samples: Synthesized (-)-y-Ionone, Certified y-Ionone Standard.
- 2. Sample Preparation
- Prepare a 1000 ppm stock solution of the synthesized (-)-y-Ionone in dichloromethane.
- Prepare a 1000 ppm stock solution of the Certified y-Ionone Standard in dichloromethane.
- From the stock solutions, prepare working solutions of 10 ppm for both samples by dilution with dichloromethane.
- 3. GC-MS Parameters



| Parameter | Setting |
|---------------------|---|
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 μL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Start at 60°C (hold 2 min), ramp to 200°C at 2°C/min, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) and Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 192 (M+), 177, 136, 121, 93 |

4. Data Analysis

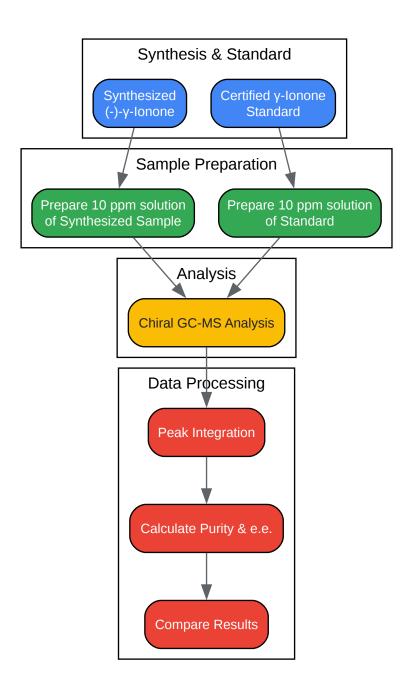
- Integrate the peak areas for the (+)- and (-)-y-lonone enantiomers in the chromatograms of both the synthesized sample and the certified standard.
- Calculate the enantiomeric excess (e.e.) of the synthesized sample using the following formula: e.e. (%) = [(Area of (-) enantiomer Area of (+) enantiomer) / (Area of (-) enantiomer + Area of (+) enantiomer)] x 100
- Determine the chemical purity by calculating the percentage area of the γ-ionone peaks relative to the total peak area in the chromatogram.



• Identify and quantify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and calculating their relative peak areas.

Visualizations

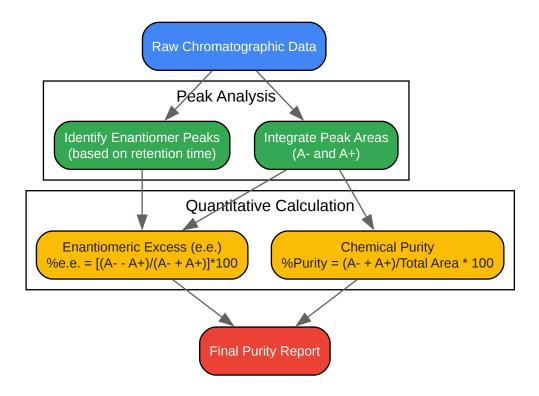
The following diagrams illustrate the logical workflow of the purity assessment process.



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Caption: Workflow for the purity assessment of synthesized (-)-y-Ionone.





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Caption: Data analysis pathway for determining enantiomeric excess and purity.

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